Cas no 202820-58-4 (6,8-Difluoro-2-methylquinoline)

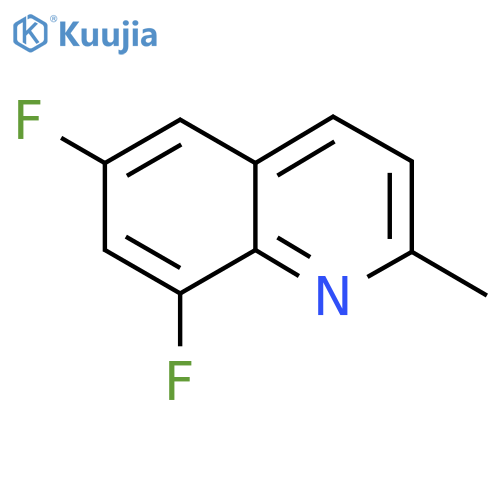

202820-58-4 structure

商品名:6,8-Difluoro-2-methylquinoline

6,8-Difluoro-2-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-6,8-difluoroquinoline

- UUURKCKHQXFBQP-UHFFFAOYSA-N

- 202820-58-4

- 6,8-difluoro-2-methylquinoline

- SCHEMBL6088636

- Quinoline, 6,8-difluoro-2-methyl-

- 6,8-Difluoro-2-methylquinoline

-

- インチ: 1S/C10H7F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3

- InChIKey: UUURKCKHQXFBQP-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC2=CC=C(C)N=C21)F

計算された属性

- せいみつぶんしりょう: 179.05465555g/mol

- どういたいしつりょう: 179.05465555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- 密度みつど: 1.266±0.06 g/cm3(Predicted)

- ふってん: 242.5±35.0 °C(Predicted)

- 酸性度係数(pKa): 2.09±0.50(Predicted)

6,8-Difluoro-2-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D200200-125mg |

6,8-Difluoro-2-methylquinoline |

202820-58-4 | 125mg |

$ 120.00 | 2022-06-05 | ||

| TRC | D200200-250mg |

6,8-Difluoro-2-methylquinoline |

202820-58-4 | 250mg |

$ 195.00 | 2022-06-05 |

6,8-Difluoro-2-methylquinoline 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

202820-58-4 (6,8-Difluoro-2-methylquinoline) 関連製品

- 624-75-9(Iodoacetonitrile)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬